molecular formula C7H16ClNO2 B1426041 H-Holeu-OH hcl CAS No. 1330286-49-1

H-Holeu-OH hcl

Cat. No. B1426041
M. Wt: 181.66 g/mol
InChI Key: FQKANUHWZITUKA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Holeu-OH hcl, also known as 2-hydroxy-1,4-naphthoquinone hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic and inorganic compounds. H-Holeu-OH hcl has been studied extensively for its biochemical and physiological effects, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

Nature and Transport Mechanism of Hydrated Hydroxide Ions

Hydrated hydroxide ions (OH-) play a significant role in aqueous solutions, exhibiting high mobilities. This behavior is crucial in understanding bases and base catalysis in organic and biochemical reactions. The transport mechanism of hydroxide ions involves an interplay between hydration complexes, significantly influenced by nuclear quantum effects. This understanding is essential in many chemical and biochemical processes, including those involving H-Holeu-OH hcl (Tuckerman, Marx, & Parrinello, 2002).

Photocatalytic Generation of Hydrogen Peroxide

The photocatalytic generation of hydrogen peroxide (H2O2) involves hydroxide ions (OH-) as crucial components. BiOCl photocatalysis, enhanced by the addition of HCOOH, utilizes OH- ions in the process of generating H2O2. This mechanism is instrumental in developing green technologies for large-scale H2O2 production (Su, Zhang, Wang, & Shao, 2018).

Fastest Chemical Processes in the Radiolysis of Water

Research on the radiolysis of water highlights the formation of the valence hole (H2O+/OH) and its decay to an OH radical through a proton transfer mechanism. This insight is vital in understanding the early-time dynamics of ionized liquid water, which is significant in radiation-matter interactions in chemistry and biology (Loh et al., 2020).

Environmental Implications of Hydroxyl Radicals (•OH)

Hydroxyl radicals, including OH-, have a significant role in environmental chemistry. They react unselectively with various chemicals, impacting natural waters, the atmosphere, and biological systems. Understanding hydroxyl radical chemistry is crucial for assessing environmental impacts and developing appropriate responses (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Role of Hydroxide Ions in Vibrational Spectra of Hydrates

Hydroxide ions (OH-) contribute significantly to the vibrational spectra of hydrates in aqueous solutions. Their study helps in understanding the fundamental properties of acids and bases in water, which is essential for various scientific and industrial applications (Librovich, Sakun, & Sokolov, 1979).

properties

IUPAC Name

(2S)-2-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANUHWZITUKA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-methylhexanoic acid hydrochloride

CAS RN

1330286-49-1
Record name L-Norleucine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Holeu-OH hcl
Reactant of Route 2
H-Holeu-OH hcl
Reactant of Route 3
H-Holeu-OH hcl
Reactant of Route 4
H-Holeu-OH hcl
Reactant of Route 5
H-Holeu-OH hcl
Reactant of Route 6
H-Holeu-OH hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.